

Navigating the Azaspiro[4.5]decane Scaffold: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Azaspiro[4.5]decane

Cat. No.: B086638

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A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the commercial availability, suppliers, and key technical data for **1-Azaspiro[4.5]decane** and its derivatives. This guide addresses the growing interest in this privileged structural motif in medicinal chemistry, which offers unique three-dimensional conformations for enhanced target selectivity and improved pharmacokinetic properties.

Commercial Availability and Suppliers of 1-Azaspiro[4.5]decane

1-Azaspiro[4.5]decane, identified by CAS number 176-80-7, is available from several chemical suppliers. The table below summarizes the offerings from prominent vendors, providing a quick reference for procurement.

Supplier	CAS Number	Purity	Available Quantities
Biosynth	176-80-7	Not specified	50 mg, 0.5 g
ChemScene	176-80-7	≥98%	Not specified
BLD Pharm	176-80-7	Not specified	Not specified
Synblock	176-80-7	≥98%	Not specified

Physicochemical Properties

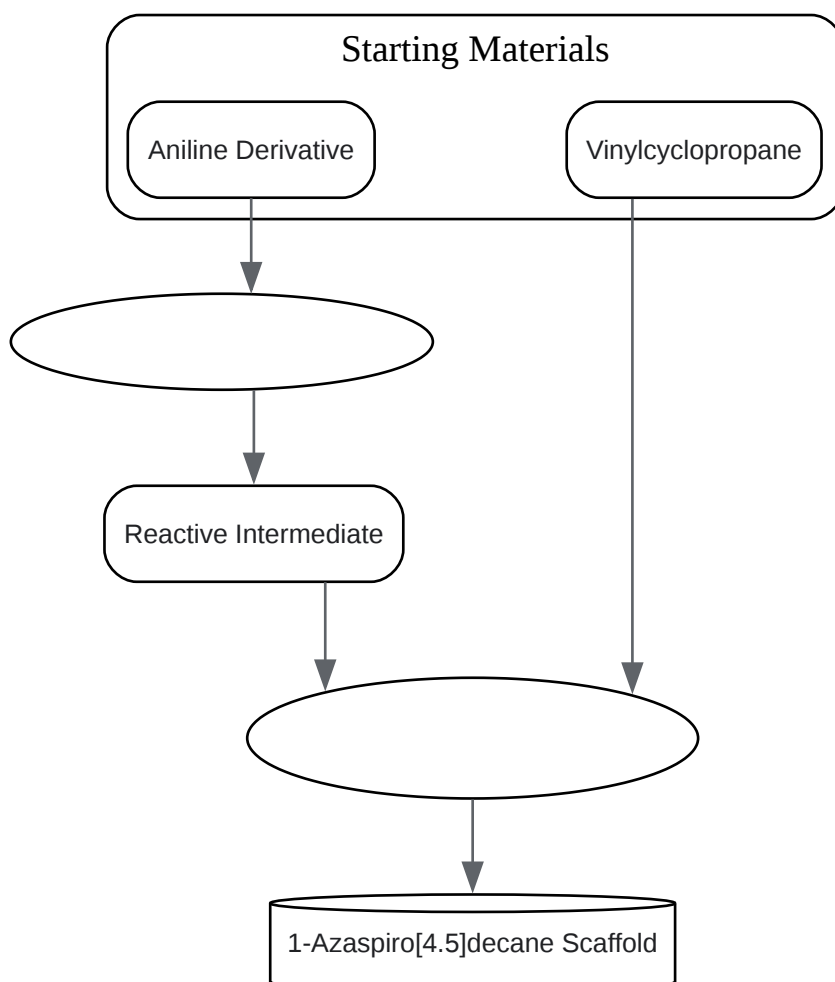
The fundamental physicochemical properties of **1-Azaspiro[4.5]decane** are crucial for its application in research and development.

Property	Value
Molecular Formula	C ₉ H ₁₇ N
Molecular Weight	139.24 g/mol
Appearance	Not specified
Solubility	Not specified
Boiling Point	Not specified
Melting Point	Not specified

Synthesis of the 1-Azaspiro[4.5]decane Scaffold

While a detailed, step-by-step protocol for the synthesis of the parent **1-Azaspiro[4.5]decane** is not readily available in the public domain, a general and versatile method for the construction of the **1-azaspiro[4.5]decane** scaffold has been reported. This involves the transformation of anilines via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. This method demonstrates broad substrate compatibility. [\[1\]](#)

A logical workflow for this synthetic approach can be visualized as follows:



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A generalized synthetic workflow for the **1-Azaspiro[4.5]decane** scaffold.

Applications in Drug Discovery

The **1-azaspiro[4.5]decane** core is a key pharmacophore in a variety of biologically active compounds, demonstrating its versatility in targeting a range of receptors and enzymes.

Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ_1 receptor ligands. These compounds have shown nanomolar affinity for σ_1 receptors, making them promising candidates for the development of radioligands for brain imaging with positron emission tomography (PET).

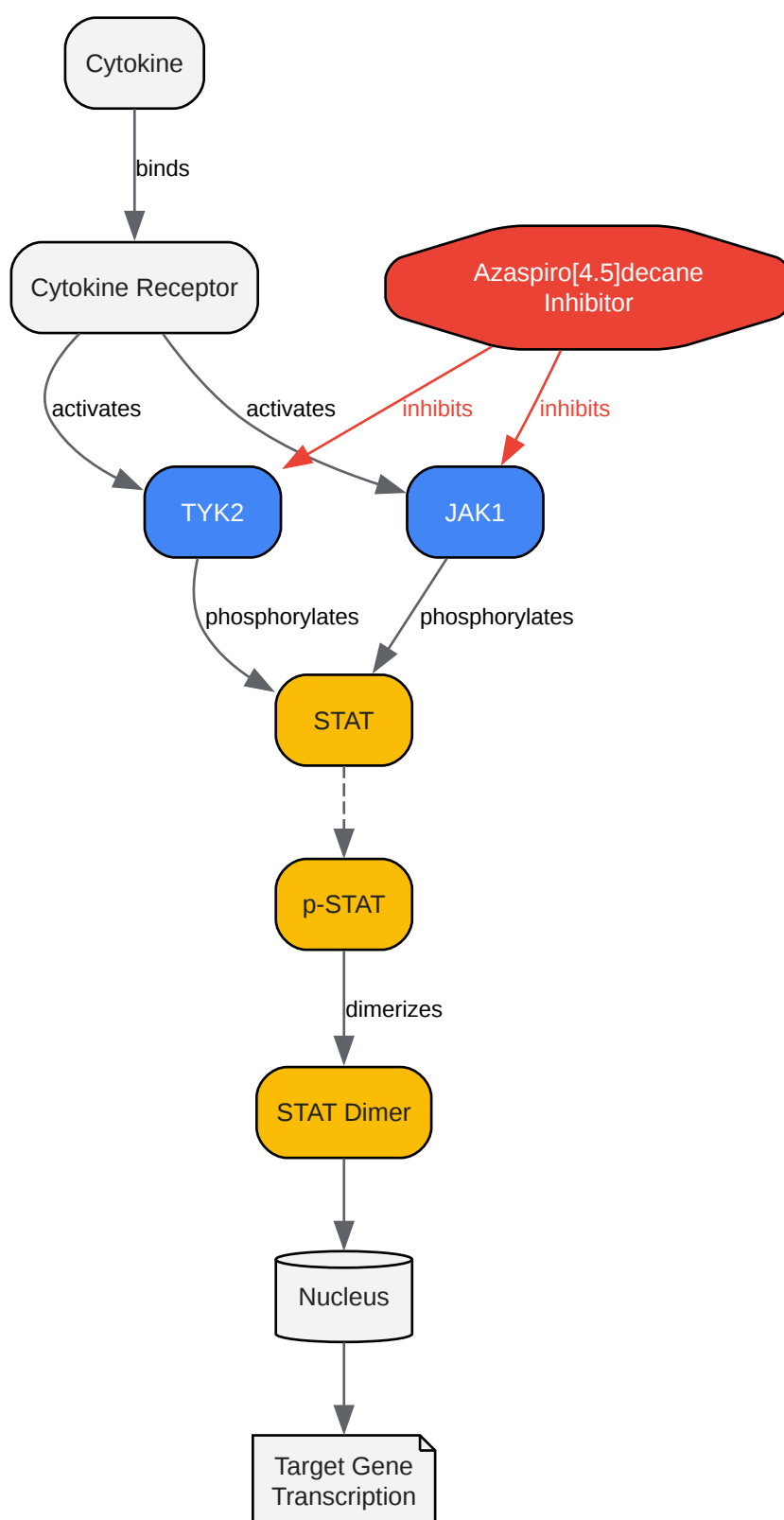
Anticancer Potential

Recent studies have explored the anticancer activities of novel 1-thia-4-azaspiro[4.5]decane derivatives. These compounds, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, have demonstrated moderate to high inhibition against various human cancer cell lines, including liver, prostate, and colorectal carcinoma.

Kinase Inhibition

The azaspiro[4.5]decane scaffold has also been identified as a promising framework for the development of kinase inhibitors. Notably, certain derivatives have been found to be potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway implicated in inflammatory diseases.

The following diagram illustrates the inhibition of the TYK2/JAK1 signaling pathway by an azaspiro[4.5]decane derivative.



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Inhibition of the TYK2/JAK1 signaling pathway by an azaspiro[4.5]decane derivative.

Conclusion

While detailed experimental data and biological activity for the unsubstituted **1-Azaspiro[4.5]decane** core remain areas for further public research, the scaffold itself is a validated and valuable starting point for the development of novel therapeutics. The commercial availability of the core compound provides a solid foundation for medicinal chemists to explore its potential across a wide range of biological targets. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.

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References

- 1. researchgate.net [researchgate.net]
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